Bilosespene A

Description

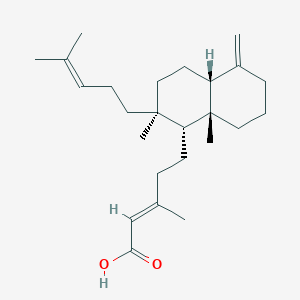

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H40O2 |

|---|---|

Molecular Weight |

372.6 g/mol |

IUPAC Name |

(E)-5-[(1R,2S,4aR,8aS)-2,8a-dimethyl-5-methylidene-2-(4-methylpent-3-enyl)-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoic acid |

InChI |

InChI=1S/C25H40O2/c1-18(2)9-7-14-24(5)16-13-21-20(4)10-8-15-25(21,6)22(24)12-11-19(3)17-23(26)27/h9,17,21-22H,4,7-8,10-16H2,1-3,5-6H3,(H,26,27)/b19-17+/t21-,22-,24+,25+/m1/s1 |

InChI Key |

GVNLWAMQXITKTC-LKOXZUICSA-N |

Isomeric SMILES |

CC(=CCC[C@]1(CC[C@@H]2C(=C)CCC[C@@]2([C@@H]1CC/C(=C/C(=O)O)/C)C)C)C |

Canonical SMILES |

CC(=CCCC1(CCC2C(=C)CCCC2(C1CCC(=CC(=O)O)C)C)C)C |

Synonyms |

ilosespen A bilosespen-A bilosespene A |

Origin of Product |

United States |

Discovery, Isolation, and Natural Occurrence

Initial Discovery and Chronology

Bilosespene A, along with bilosespene B, was first reported in 1999 acs.orgnih.gov. These compounds were identified as novel sesterpenes at the time of their discovery acs.org. The initial report established their structures primarily through spectroscopic analysis, including 1D and 2D NMR measurements acs.orgnih.gov.

Biogeographical Sourcing of this compound

This compound is sourced from marine organisms, specifically sponges nih.govresearchgate.net.

Marine Organism Origin: Dysidea cinerea (Red Sea Sponge)

The primary natural source identified for the isolation of this compound is the marine sponge Dysidea cinerea acs.orgnih.govnih.gov. This sponge species is known to produce various secondary metabolites, including sesterterpenoids rsc.orgnih.gov.

Isolation Methodologies from Natural Sources

The isolation of natural products like this compound from marine sponges typically involves a combination of extraction and chromatographic separation techniques contractlaboratory.comscentspiracy.comchromatographyonline.commdpi.com.

Extraction Techniques

Following collection, the sponge tissue is typically processed to extract the chemical compounds present. In the case of bilosespenes A and B, freeze-dried sponge tissue was extracted with ethyl acetate (B1210297) acs.org. Solvent extraction is a common method used to isolate target compounds from biomass, involving the use of organic solvents to dissolve and extract the desired components contractlaboratory.com. The biomass is often crushed or ground to increase the surface area for more efficient extraction contractlaboratory.com. After extraction, the solvent is usually evaporated to yield a crude extract acs.orgcontractlaboratory.com.

Chromatographic Separation Strategies

Chromatography is a crucial step in separating a mixture of compounds based on their differential distribution between a stationary phase and a mobile phase neu.edu.tragroparistech.fr. This allows for the isolation of individual components, such as this compound, from the crude extract obtained from the sponge acs.orgbritannica.com. While the initial report on bilosespenes A and B noted that they were isolated as an inseparable mixture, indicating challenges in their complete separation using the methods employed at that time, chromatographic techniques are fundamental to the process acs.org. Various chromatographic methods exist, including column chromatography, which involves the separation of components as they are carried by a mobile phase through a stationary phase packed in a column neu.edu.tr. The choice of stationary and mobile phases is critical for achieving effective separation based on the properties of the compounds in the mixture britannica.comlibretexts.org.

Table 1: Key Information on this compound Sourcing and Initial Isolation

| Aspect | Detail | Source Organism | Geographic Location | Initial Extraction Solvent |

| Initial Discovery | Reported in 1999 | Dysidea cinerea | Dahlak archipelago, Eritrea | Ethyl acetate |

| Compound Class | Sesterterpene (C25) | Dysidea cinerea | Red Sea | N/A |

| Isolation Status | Isolated as an inseparable mixture with Bilosespene B | Dysidea cinerea | Dahlak archipelago, Eritrea | N/A |

Note: N/A indicates information not explicitly detailed in the provided context for that specific aspect.

Initial Fractionation (e.g., Sephadex LH-20, Silica (B1680970) Gel)

The brown gum obtained from the initial extraction underwent a multi-step chromatographic fractionation process to isolate the sesterpenes. The first step involved separation using a Sephadex LH-20 column. Sephadex LH-20 is a lipophilic dextran-based gel commonly used for size exclusion chromatography and can also be employed in reversed-phase and adsorption modes with organic solvents, making it suitable for the initial separation of complex lipid-soluble extracts. The elution was performed using a mixture of hexane, chloroform, and methanol (B129727) in a 3:1:1 ratio.

Following the Sephadex LH-20 chromatography, further purification was carried out using silica gel chromatography. Silica gel is a standard stationary phase in column chromatography, separating compounds based on their polarity. Elution with a mixture of petroleum ether and ethyl acetate (4:1) was performed. These initial fractionation steps successfully yielded a mixture containing bilosespenes A and B.

Challenges in Separating this compound and B Mixtures

Despite the use of sequential chromatographic techniques, the initial isolation yielded an inseparable mixture of bilosespenes A and B in approximately a 1:1 ratio. This presented a significant challenge in obtaining pure samples of either compound for detailed characterization and biological evaluation. The close structural similarity between this compound and B is likely the primary reason for their co-elution during standard chromatographic separations.

Further attempts to separate the mixture proved difficult and often resulted in the decomposition of the compounds. While tedious separation efforts could alter the ratio of the two compounds in the mixture, achieving complete separation without degradation was problematic. This inherent instability and the difficulty in separation underscore the analytical challenges associated with studying these specific sesterpenes.

Purity Assessment for Research Applications

For research applications, particularly in biological assays, the purity of a compound is paramount to ensure that observed effects are attributable to the compound of interest and not to impurities. However, in the case of bilosespenes A and B, the significant challenges encountered in separating the two compounds meant that research was likely conducted using the inseparable mixture.

Advanced Structural Elucidation and Stereochemical Characterization

Spectroscopic Techniques for Structural Determination

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the interaction of atomic nuclei with a magnetic field and radiofrequency radiation, chemists can deduce the structure of a compound.

One-Dimensional NMR (1D NMR) Analysis

One-dimensional NMR experiments, such as proton (¹H) NMR and carbon-13 (¹³C) NMR, are fundamental in structural elucidation. A ¹H NMR spectrum reveals the different types of protons in a molecule, their relative numbers (from integration of peak areas), and their local electronic environments, which influence their chemical shifts (δ values) wiley.com. The splitting patterns (multiplicity) of ¹H NMR signals provide information about the number of neighboring protons, governed by coupling constants (J values) wiley.com. A ¹³C NMR spectrum, often recorded with proton decoupling, shows a signal for each unique carbon atom in the molecule, with chemical shifts indicative of the carbon's hybridization and the presence of nearby electronegative atoms or π systems thegoodscentscompany.comdokumen.pub. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary (C) carbons masterorganicchemistry.com.

Two-Dimensional NMR (2D NMR) Methods (e.g., COSY, HMQC, HMBC, NOESY)

Two-dimensional NMR techniques provide correlation maps that reveal connectivities between atoms, offering deeper insights into the molecular structure that are not always apparent from 1D spectra.

COSY (COrrelation SpectroscopY): This experiment shows correlations between protons that are J-coupled, typically those on adjacent carbon atoms. A COSY spectrum displays the ¹H NMR spectrum along both axes, with cross-peaks indicating coupled protons.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These techniques reveal one-bond correlations between protons and carbons directly attached to them. An HMQC or HSQC spectrum shows the ¹H NMR spectrum on one axis and the ¹³C NMR spectrum on the other, with cross-peaks connecting a proton signal to the signal of the carbon it is bonded to.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows long-range correlations between protons and carbons that are separated by two, three, or sometimes four bonds. HMBC correlations are particularly useful for establishing connectivity across quaternary carbons or heteroatoms, helping to piece together the molecular framework.

NOESY (Nuclear Overhauser Enhancement SpectroscopY): This technique reveals spatial proximity between protons, regardless of whether they are directly bonded or coupled. Cross-peaks in a NOESY spectrum indicate protons that are close in space (typically within 5-7 Å) due to through-space dipole-dipole interactions (Nuclear Overhauser Effect). This information is invaluable for determining the relative configuration and conformation of a molecule.

Mass Spectrometry (MS) Applications in Structural Elucidation

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as insights into its fragmentation pattern.

High-resolution mass spectrometry (HRMS), such as techniques utilizing time-of-flight (TOF), Orbitrap, or Fourier transform ion cyclotron resonance (FT-ICR) analyzers, can measure the mass-to-charge ratio (m/z) of ions with very high accuracy. This allows for the determination of the elemental composition of the molecule and its fragments. The molecular ion peak in the mass spectrum corresponds to the molecular weight of the compound. Fragmentation patterns, observed as a series of peaks at lower m/z values, arise from the dissociation of the molecular ion in the mass spectrometer. Analyzing these fragmentation pathways can provide clues about the substructures present in the molecule.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

IR and UV-Vis spectroscopy provide complementary information about the functional groups and electronic transitions within a molecule.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of specific chemical bonds. Characteristic absorption bands in the IR spectrum correspond to different functional groups (e.g., hydroxyl, carbonyl, alkene C=C, aromatic C=C), providing clues about the types of bonds present.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV and visible light, which causes electronic transitions, particularly in molecules containing chromophores (groups with π electrons or non-bonding electrons). The wavelengths of maximum absorbance (λmax) and the intensity of the absorption bands (molar absorptivity, ε) can indicate the presence and extent of conjugated systems within the molecule.

Determination of Relative and Absolute Configuration

Determining the stereochemistry of a molecule involves assigning the relative and absolute configurations of its chiral centers and double bonds.

Relative configuration describes the spatial relationship of stereocenters within the same molecule. This can often be determined through analysis of coupling constants in NMR spectra (e.g., J values for vicinal protons) or by identifying through-space correlations in NOESY spectra. Chemical transformations of known stereochemical outcome can also be used to relate the configuration of a new compound to one with a known relative configuration.

Absolute configuration describes the precise three-dimensional arrangement of atoms at a chiral center, typically designated as (R) or (S) according to the Cahn-Ingold-Prelog priority rules. Experimental methods for determining absolute configuration include X-ray crystallography, particularly using anomalous dispersion for molecules containing heavy atoms thegoodscentscompany.com. For molecules that are difficult to crystallize or lack heavy atoms, other methods such as Vibrational Circular Dichroism (VCD) or electronic circular dichroism (ECD) in conjunction with computational calculations can be employed. Chemical correlation with a compound of known absolute configuration is another approach.

Due to the lack of specific data for Bilosespene A in the available search results, detailed research findings and data tables for its spectroscopic analysis and stereochemical characterization cannot be provided in this article. The information presented describes the general application of these techniques in the field of natural product structure elucidation.

NOE-Based Stereochemical Assignments

The stereochemistry of this compound was significantly elucidated through the application of the Nuclear Overhauser Effect (NOE). NOE studies provide information about the spatial proximity of protons within a molecule, allowing for the determination of relative configurations across chiral centers and the geometry of double bonds. biorxiv.orgnih.govuzh.ch In the case of this compound, NOE experiments were instrumental in establishing key stereochemical features. Specifically, NOEs were utilized to determine the cis ring junction of the decalin system. Furthermore, the stereochemistry at the chiral centers C-8 and C-9 was assigned based on observed NOE correlations. The geometry of the 21,22-double bond was also established as E through NOE analysis. nih.gov

These NOE-derived distance constraints provided critical information that, when combined with 1D and 2D NMR data such as 1H and 13C NMR, COSY, HSQC, and HMBC, allowed for the comprehensive determination of the planar structure and relative stereochemistry of this compound. nih.gov

X-ray Crystallography in Structural Confirmation

This compound is a chemical compound of interest, particularly concerning its biosynthetic origins. As a sesterterpenoid, its formation is rooted in the general pathways of terpene biosynthesis, specifically involving the C25 precursor, geranylfarnesyl pyrophosphate (GFPP).

Biosynthetic Pathways and Enzymology

General Sesterterpenoid Biosynthesis from Geranylfarnesylpyrophosphate (GFPP)

Sesterterpenoids are a class of terpenoids characterized by a C25 carbon skeleton. researchgate.net Their biosynthesis primarily originates from the linear precursor geranylfarnesyl pyrophosphate (GFPP). researchgate.netx-mol.com GFPP is a pentaprenyl diphosphate (B83284), meaning it is composed of five isoprene (B109036) units. wikipedia.org The formation of GFPP is a key step in the pathway leading to the diverse structures observed in sesterterpenoids. x-mol.com

Cyclization Mechanisms in Sesterterpene Formation

Hypothesized Biosynthetic Route to Bilosespene A

Specific detailed information regarding the hypothesized biosynthetic route solely for this compound is not extensively available in the provided search results. However, based on the general principles of sesterterpenoid biosynthesis, a hypothesized route would involve the cyclization of GFPP catalyzed by a specific sesterterpene synthase, followed by potential post-cyclization modifications.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | Not Found |

| Geranylfarnesyl pyrophosphate | 5280659 wikipedia.org |

| Isopentenyl pyrophosphate | 1195 wikipedia.orguni.lunih.govuni-freiburg.de |

| Dimethylallyl pyrophosphate | 647 mcw.edumetabolomicsworkbench.org |

| Geranyl pyrophosphate | 445995 wikiwand.comctdbase.org |

| Farnesyl pyrophosphate | 445713 wikipedia.orgguidetopharmacology.orgmcw.edumetabolomicsworkbench.orgnih.govuni-freiburg.de |

| Geranylgeranyl pyrophosphate | 447277 nih.govguidetopharmacology.orguni.lu |

Data Table: Key Intermediates in GFPP Biosynthesis

| Intermediate Name | Number of Isoprene Units | Carbon Chain Length | Precursor(s) Involved | Enzyme Class |

| Isopentenyl pyrophosphate | 1 | C5 | - | - |

| Dimethylallyl pyrophosphate | 1 | C5 | - | - |

| Geranyl pyrophosphate | 2 | C10 | DMAPP + IPP | Prenyltransferase |

| Farnesyl pyrophosphate | 3 | C15 | GPP + IPP | Prenyltransferase |

| Geranylgeranyl pyrophosphate | 4 | C20 | FPP + IPP | Prenyltransferase |

| Geranylfarnesyl pyrophosphate | 5 | C25 | GGPP + IPP | Prenyltransferase |

Enzymatic Catalysis and Key Intermediate Identification (if available or inferred)

Biotransformation Studies of this compound (if applicable)

This compound is recognized as a sesterterpenoid, a class of natural products characterized by a C25 terpene skeleton researchgate.netjmu.eduleskoff.comfishersci.com. It has been elucidated from the marine sponge Dysidea cinerea researchgate.netleskoff.comfishersci.com.

While sesterterpenoids are known to undergo biotransformation in certain biological systems, such as by specific molluscs that can biotransform dietary metabolites for defense, or potentially by microbes associated with their host organisms, specific detailed research findings and data tables pertaining directly to the biotransformation studies of this compound were not identified in the conducted literature search researchgate.net. General studies on biotransformation pathways exist for various compound classes and in different organisms, highlighting the enzymatic processes involved in modifying chemical structures. However, information detailing the metabolic fate, enzymatic transformations, or resulting metabolites of this compound specifically was not available within the scope of this search.

Chemical Synthesis and Synthetic Methodologies

Strategies for Total Synthesis of Sesterterpenoids

Total synthesis campaigns for sesterterpenoids often employ a variety of strategic approaches to tackle their inherent complexity. These strategies are dictated by the specific structural features of the target molecule, including the size and arrangement of rings, the presence of multiple stereocenters, and the nature and position of functional groups. Common strategies include convergent and linear approaches, utilizing key reactions to build the core skeleton and append side chains. stanford.edu The construction of challenging ring systems, such as the [5-8] bicyclic core found in some sesterterpenes, has been approached using methodologies like metathesis, cyclization reactions (e.g., Nozaki–Hiyama–Kishi, Pd-mediated, radical), rearrangements, and cycloadditions. nih.gov Biomimetic strategies, inspired by the proposed biosynthetic pathways of these natural products, have also been explored as a means to achieve their total synthesis efficiently. rsc.orgnih.govnih.gov

Retrosynthetic Analysis of the Bilosespene A Skeleton

Retrosynthetic analysis is a critical tool in planning the synthesis of complex molecules. nih.govresearchgate.net It involves working backward from the target molecule, disconnecting bonds and transforming functional groups to arrive at simpler, readily available starting materials. For a molecule like this compound, a retrosynthetic analysis would involve identifying key disconnections that simplify the polycyclic framework and reveal potential precursor molecules. This process considers the stability of potential intermediates and the feasibility of the corresponding forward reactions. researchgate.net Functional group interconversions are integral to retrosynthetic analysis, allowing chemists to transform functional groups in the synthetic plan to enable desired reactions. While a specific detailed retrosynthetic analysis for a confirmed synthesis of this compound was not found in the search results, a reported attempt at synthesizing alleged (±)-bilosespenes A and B utilized an intramolecular Diels-Alder reaction of a masked o-benzoquinone as a key step to construct a portion of the molecular scaffold.

Key Synthetic Challenges and Solutions

The synthesis of complex sesterterpenoids presents several key challenges. These often include the stereoselective construction of multiple contiguous stereocenters and quaternary carbon atoms, the formation of challenging ring sizes (such as medium-sized rings), and the selective manipulation of sensitive functional groups. jmu.edu Achieving high diastereoselectivity and enantioselectivity is paramount to synthesize the correct stereoisomer of the natural product. nih.gov In the reported synthesis of alleged (±)-bilosespenes A and B, key steps involved stereoselective addition reactions and a rearrangement, highlighting the need for controlled chemical transformations to build the complex structure. Solutions to these challenges often involve the development and application of novel synthetic methodologies, the use of specific catalysts or reagents to control selectivity, and careful optimization of reaction conditions.

Synthetic Routes to this compound Core Structure

Developing efficient synthetic routes to the core structure of this compound requires strategic bond formations and functional group manipulations. The reported synthesis of alleged (±)-bilosespenes A and B provides some insight into potential approaches to constructing the core. This route involved an intramolecular Diels-Alder reaction to form a cyclic system, followed by a stereoselective addition reaction and an anionic oxy-Cope rearrangement. These steps exemplify the types of reactions employed to build the carbon framework and introduce complexity in a controlled manner.

Stereoselective Construction of Key Rings and Stereocenters

Stereoselectivity is a critical aspect of synthesizing chiral natural products like this compound. nih.gov The formation of rings and the introduction of stereocenters must occur with high control to yield the desired diastereomer and enantiomer. Strategies for achieving stereocontrol include the use of chiral starting materials, asymmetric catalysis, and the application of reactions that are inherently stereoselective, such as certain cycloadditions or additions to cyclic systems. The reported synthesis of alleged (±)-bilosespenes A and B highlights the importance of stereoselective addition reactions in building the core structure.

Functional Group Interconversions and Protecting Group Chemistry

Functional group interconversions (FGIs) are essential for transforming one functional group into another to enable subsequent reactions or to arrive at the functionality present in the target molecule. This can involve oxidation, reduction, or the introduction or removal of various functional groups. Protecting group chemistry is equally crucial in multi-step synthesis to temporarily mask reactive functional groups that would otherwise interfere with desired transformations elsewhere in the molecule. A well-chosen protecting group should be easy to install, stable under the reaction conditions required for other transformations, and readily removable at a later stage without affecting other parts of the molecule. While specific FGIs and protecting group strategies for a confirmed synthesis of this compound are not detailed in the search results, the general principles of selective functional group manipulation and protection are indispensable in the synthesis of complex sesterterpenoids.

Enabling Methodologies in this compound Synthesis

Despite attempts to synthesize this compound, it is important to note that at least one reported synthesis of alleged (±)-bilosespenes A and B indicated that the spectroscopic data of the synthetic compounds were significantly different from those of the natural products, suggesting that the synthesized material did not match the natural product. This highlights the ongoing challenges in accurately determining and then synthesizing the correct structure and stereochemistry of complex natural products like this compound.

Compound Information

| Compound Name | PubChem CID |

| This compound | Not found |

Data Table: Key Steps in Alleged (±)-Bilosespenes A and B Synthesis

| Step No. | Key Reaction / Transformation | Purpose | Note |

| 1 | Intramolecular Diels-Alder reaction | Formation of cyclic scaffold | Utilized a masked o-benzoquinone. |

| 2 | Stereoselective addition of alkenylcerium(III) chloride | Introduction of a side chain with stereocontrol | Crucial for setting a stereocenter. |

| 3 | Anionic oxy-Cope rearrangement | Rearrangement of the carbon skeleton | Contributes to the formation of the core structure. |

| - | Functional Group Interconversions | Transformation of functional groups | Necessary throughout the synthesis for various purposes. |

| - | Protecting Group Chemistry | Masking of reactive functional groups | Employed to ensure chemoselectivity. |

Note: This table is based on the reported synthesis of alleged (±)-bilosespenes A and B, which did not yield the natural product.

Modern Organic Synthesis Techniques

The synthetic strategies employed for the construction of the this compound core rely on several modern organic synthesis techniques aimed at achieving stereocontrol and building molecular complexity efficiently. A key strategy involves the construction of the cis-decalin core, a prominent feature of this compound. thegoodscentscompany.com

One approach to the stereoselective synthesis of the cis-decalin core utilizes an intramolecular Diels-Alder reaction of masked o-benzoquinones (MOBs). thegoodscentscompany.com This cycloaddition reaction is a powerful tool for forming cyclic systems with defined stereochemistry in a single step. In the reported synthesis, an intramolecular Diels-Alder reaction of a masked o-benzoquinone intermediate was used to generate a tricyclic compound. thegoodscentscompany.com Masked o-benzoquinones have been shown to be efficient intermediates for the stereoselective synthesis of highly functionalized cis-decalins. thegoodscentscompany.com

Following the Diels-Alder cycloadduct formation, another crucial modern technique employed is the anionic oxy-Cope rearrangement. thegoodscentscompany.com This-sigmatropic rearrangement is effective in forming carbon-carbon bonds and controlling relative stereochemistry, particularly in the synthesis of cyclic systems. The anionic oxy-Cope rearrangement of a dienol precursor, obtained from the Diels-Alder cycloadduct, was utilized to generate the desired cis-octahydronaphthalene structure, an advanced intermediate in the synthesis of bilosespenes A and B.

Catalyst Development for Specific Transformations

While the primary literature on the total synthesis of this compound focuses on strategic bond formations and rearrangements, specific reagents and conditions are crucial for the success and stereochemical outcome of individual steps. The development and selection of appropriate catalysts or reagents for specific transformations are integral to modern synthetic methodology.

In the synthesis of bilosespenes A and B, a key step involved the stereoselective addition to a ketone intermediate (compound 5 in Scheme 1 of Ref. thegoodscentscompany.com) to generate the precursor for the anionic oxy-Cope rearrangement. thegoodscentscompany.com This transformation was achieved through the stereoselective addition of alkenylcerium(III) chloride (compound 8 in Scheme 1 of Ref. thegoodscentscompany.com) to the ketone. thegoodscentscompany.com The use of organocerium reagents like alkenylcerium(III) chloride is an example of employing specific organometallic reagents to achieve controlled nucleophilic additions, particularly where other organometallic reagents might lead to undesirable side reactions or poor stereoselectivity. This highlights the importance of developing and utilizing reagents tailored for specific functional group transformations and stereochemical control in complex molecule synthesis.

The total synthesis of racemic bilosespenes A and B from creosol was accomplished in 12 and 13 steps, respectively. The key steps, including the intramolecular Diels-Alder reaction, stereoselective addition of alkenylcerium(III) chloride, and anionic oxy-Cope rearrangement, were instrumental in constructing the sesterpenic acid framework. thegoodscentscompany.com

| Key Synthetic Transformation | Technique/Reagent Used | Purpose in Bilosespene Synthesis |

| Construction of cis-decalin core | Intramolecular Diels-Alder reaction | Formation of cyclic system with stereocontrol |

| Formation of cis-octahydronaphthalene | Anionic oxy-Cope rearrangement | Carbon-carbon bond formation and stereochemistry control |

| Stereoselective addition to ketone | Alkenylcerium(III) chloride | Controlled nucleophilic addition |

This table summarizes some of the key transformations and the techniques or reagents employed in the reported total synthesis of (±)-Bilosespenes A and B, illustrating the application of modern synthetic methodologies.

Structure Activity Relationships Sar and Analog Design

Design Principles for Bilosespene A Derivatives and Analogues

The design of derivatives and analogues of this compound is guided by principles aimed at enhancing its cytotoxic activity, improving stability, or potentially modulating its interaction with biological targets. wisdomlib.orgrsc.org Given the complex sesterpene scaffold of this compound, design strategies involve targeted modifications to specific functional groups and structural elements. acs.orgrsc.org

Rational Design Approaches

Combinatorial Chemistry and Library Synthesis for SAR Studies

Combinatorial chemistry is a powerful approach that allows for the rapid synthesis and screening of large libraries of diverse compounds. uomustansiriyah.edu.iqscribd.comfortunepublish.com This technique is particularly useful for SAR studies as it enables the parallel generation of numerous structural variants of a core scaffold, such as this compound. uomustansiriyah.edu.iqscribd.comfortunepublish.com By systematically introducing different substituents or modifying specific parts of the molecule in a combinatorial fashion, a library of analogues with structural variations can be created. uomustansiriyah.edu.iq These libraries can then be screened to identify compounds with altered or improved biological activity. uomustansiriyah.edu.iqscribd.comfortunepublish.com Both solid-phase and solution-phase synthesis techniques can be employed in combinatorial chemistry to generate these libraries. scribd.com This approach accelerates the process of exploring the chemical space around the this compound scaffold and identifying key structural features responsible for its cytotoxicity. uomustansiriyah.edu.iqfortunepublish.com

Systematic Modification of this compound Scaffold

Systematic modification of the this compound scaffold involves making deliberate changes to specific parts of the molecule to understand their contribution to biological activity. wisdomlib.org This process is fundamental to establishing SAR. wikipedia.orgashp.org

Impact of Structural Changes on Biological Activity

Alterations made to the chemical structure of compounds can enhance their activity. wisdomlib.org For this compound, structural modifications would involve altering functional groups, changing the stereochemistry, or modifying the sesterpene core. The impact of these changes on biological activity, specifically cytotoxicity against cancer cell lines, would be evaluated. acs.orgnih.govmdpi.com For example, modifying the hydroxyl groups, the double bond, or the ring system could lead to changes in potency or selectivity. Studies on other natural products and complex molecules have shown that even subtle structural changes can significantly affect biological activity, including properties like bioactivity, stability, and specificity. wisdomlib.orgnih.govmdpi.com Research findings in this area would typically involve synthesizing a series of analogues and testing their cytotoxic activity in relevant cell-based assays.

Identification of Pharmacophoric Features

Pharmacophoric features are the essential molecular features and their spatial arrangement that are necessary for a molecule to exert a specific biological activity. nih.govmdpi.comfiveable.me These features can include hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings, and charged groups. nih.govmdpi.comresearchgate.net By studying the SAR of this compound analogues, researchers can identify which parts of the molecule are crucial for its cytotoxic effect. wikipedia.orgashp.org This involves analyzing the biological activity data of a series of structurally diverse analogues and correlating the presence or absence of specific functional groups or structural motifs with observed activity. wikipedia.orgashp.org Computational methods, such as pharmacophore modeling, can also be used to identify and visualize these key features based on the structures of active compounds or the potential binding site of the target. nih.govmdpi.comfiveable.meresearchgate.net Identifying the pharmacophoric features of this compound is essential for the design of more potent and selective analogues. nih.govmdpi.comfiveable.me

Advanced SAR Methodologies

Beyond traditional SAR studies involving the synthesis and testing of individual analogues, advanced methodologies can be employed to gain deeper insights into the structure-activity relationships of this compound. While the provided search results touch upon advanced SAR techniques in the context of Synthetic Aperture Radar (SAR) imaging deepblock.netmdpi.comresearchgate.net, which is a different field, advanced methodologies in the context of chemical SAR typically involve more sophisticated computational and experimental approaches.

Quantitative Structure-Activity Relationship (QSAR) is an advanced SAR methodology that builds mathematical models to describe the relationship between chemical structure and biological activity. wikipedia.orgfortunepublish.comnih.gov QSAR models use molecular descriptors (numerical representations of chemical structure) to predict the biological activity of new compounds. nih.gov Techniques like 3D-QSAR consider the three-dimensional arrangement of atoms. nih.gov

Computational Chemistry and Molecular Modeling for SAR Analysis

Computational chemistry and molecular modeling are powerful tools used to complement experimental SAR studies and analog design. researchgate.netpsu.edu Molecular modeling refers to a set of computational methods employed to study and predict the behavior, properties, and interactions of molecules. nih.govyoutube.com These techniques allow scientists to visualize and manipulate three-dimensional molecular structures and analyze their interactions with biological targets at an atomic level. nih.govyoutube.com

In the context of SAR analysis, computational chemistry and molecular modeling can be used to:

Determine the preferred three-dimensional conformation of a molecule.

Analyze the electronic properties of a molecule, such as charge distribution and molecular electrostatic potential, which are crucial for interactions with biological targets. scribd.com

Simulate the binding of a molecule to a putative biological target (molecular docking) to understand the nature of the interactions and identify key structural features involved in binding. youtube.comscribd.com

Evaluate the potential impact of structural modifications on molecular properties and binding affinity.

These computational approaches can help prioritize which analogs to synthesize and test experimentally, thereby accelerating the drug discovery process. researchgate.netchemistry-chemists.com However, based on the conducted literature search, specific detailed studies applying computational chemistry and molecular modeling techniques specifically to this compound to elucidate its SAR or guide the design of its analogs were not identified. While this compound's structure has been investigated through spectroscopic analysis acs.org, and it has been a target in synthetic chemistry acs.orgacs.orgpsu.edu, published research detailing computational simulations or modeling to explain its cytotoxicity or predict the activity of potential analogs was not found within the scope of this search.

Quantitative Structure-Activity Relationships (QSAR) (if applicable)

Quantitative Structure-Activity Relationship (QSAR) is a modeling approach that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netdntb.gov.uascribd.com QSAR models use numerical descriptors that represent various structural, physical, or chemical properties of molecules. psu.eduscribd.com These descriptors can include parameters such as molecular weight, lipophilicity (log P), electronic properties, and steric factors.

By analyzing a dataset of compounds with known structures and biological activities, QSAR models aim to identify which molecular properties are most influential in determining the observed activity. researchgate.netpsu.eduscribd.com Once a statistically significant QSAR model is developed, it can be used to predict the biological activity of new, untested compounds based solely on their calculated molecular descriptors. psu.eduscribd.com This predictive capability is valuable in screening large virtual libraries of compounds and guiding the design of analogs with potentially improved activity. researchgate.netpsu.edu

Preclinical Biological Investigations

In Vitro Cellular Activity Profiling

In vitro studies are fundamental in preclinical research, often serving as initial screening tools to evaluate the biological activity of compounds in controlled laboratory settings using cell cultures. als.netpremier-research.com

Cell Line Selection and Rationale

The selection of cell lines for in vitro activity profiling is based on their relevance to the disease or biological process being investigated. For evaluating the cytotoxic potential of compounds like bilosespene A, a panel of cancer cell lines representing various tissue types is commonly employed. In studies investigating the cytotoxicity of bilosespenes A and B (as an inseparable mixture), the following cancer cell lines were utilized:

P-388 Mouse lymphoma acs.orgacs.org

A-549 Human lung carcinoma acs.orgacs.org

HT-29 Human colon carcinoma acs.orgacs.org

MEL-28 Human melanoma acs.orgacs.org

These cell lines are well-established models in cancer research, providing a broad spectrum for assessing potential anticancer activity across different cancer types.

Cytotoxicity and Growth Inhibition Assays

Cytotoxicity and growth inhibition assays are standard in vitro methods used to determine the effect of a substance on cell viability and proliferation. phcogj.comnih.gov The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, representing the concentration of a compound required to inhibit 50% of cell growth or activity. phcogj.comresearchgate.netresearchgate.net

Studies on the inseparable mixture of bilosespenes A and B demonstrated cytotoxicity against the tested cancer cell lines. The mixture was found to have an IC50 of 2.5 µg/mL against P-388 Mouse lymphoma, A-549 Human lung carcinoma, HT-29 Human colon carcinoma, and MEL-28 Human melanoma cells. acs.orgacs.org

| Cell Line | Tissue Type | Species | IC50 (µg/mL) |

| P-388 Mouse lymphoma | Lymphoma | Mouse | 2.5 |

| A-549 Human lung carcinoma | Lung Carcinoma | Human | 2.5 |

| HT-29 Human colon carcinoma | Colon Carcinoma | Human | 2.5 |

| MEL-28 Human melanoma | Melanoma | Human | 2.5 |

Note: Data presented is for an inseparable mixture of bilosespenes A and B.

Broad-Spectrum Biological Activity

Sesterterpenoids, as a class, have been reported to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and antinematode properties. nih.gov While specific broad-spectrum activity data solely for purified this compound is limited in the provided search results, the general class of compounds to which it belongs is associated with such diverse bioactivities. nih.govnih.gov Investigations into the biological properties of sesterterpenoids have revealed activities against bacteria, fungi, and nematodes. nih.govresearchgate.net

In Vivo Efficacy Studies in Non-Human Disease Models

In vivo efficacy studies in non-human disease models are critical for evaluating the potential therapeutic effects of a compound within a complex biological system before human testing. als.netnih.govmodernvivo.com These studies help bridge the gap between in vitro findings and potential clinical applications. modernvivo.com

Selection of Animal Models for Specific Diseases

The selection of appropriate animal models is paramount for the success and translational relevance of in vivo preclinical studies. modernvivo.com Models are chosen based on their ability to mimic key aspects of the human disease being studied, such as pathological features, disease progression, or response to interventions. modernvivo.comnih.gov For evaluating the efficacy of potential therapeutic agents, various animal models are utilized depending on the target disease, including models for oncology, inflammatory conditions, and infectious diseases. researchgate.netnih.gov The choice of species and genetic background is important to ensure the relevance of biological responses. modernvivo.com

Specific details regarding the selection of animal models for in vivo studies directly involving this compound were not extensively detailed in the provided search results. However, preclinical efficacy studies in general utilize a range of animal models, including rodents (like mice and rats) and sometimes larger animals, depending on the research question and the relevance of the model to human physiology. stxbp1disorders.orgnih.govjbtr.or.kr

Experimental Design and Outcome Measures in Preclinical Efficacy

Rigorous experimental design is essential for obtaining reliable and interpretable results in preclinical efficacy studies. Key aspects include proper randomization and blinding to minimize bias, determination of optimal sample sizes, and the inclusion of appropriate control groups. modernvivo.com Outcome measures are selected based on their ability to assess the therapeutic effect of the compound on the disease parameters being studied. These can include measures of tumor size or growth inhibition in oncology models, markers of inflammation in inflammatory disease models, or indicators of pathogen load in infectious disease models. nih.gov

While specific experimental design details and outcome measures for in vivo efficacy studies of this compound were not provided in the search results, preclinical efficacy studies generally involve administering the test compound to the selected animal model and monitoring relevant endpoints over time compared to control groups (e.g., vehicle control, positive control). modernvivo.com The goal is to demonstrate a statistically significant and biologically relevant effect of the compound on the disease process. fda.gov

Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation in Preclinical Models

Information specifically detailing the pharmacokinetic/pharmacodynamic (PK/PD) correlation of this compound in preclinical models was not identified in the conducted searches. PK/PD studies are generally crucial in preclinical drug development to understand the relationship between drug exposure (pharmacokinetics) and the resulting biological effect (pharmacodynamics) thegoodscentscompany.com. These studies aim to predict the time course of drug effects based on dosing regimens and to understand target modulation. While this compound has been reported as a cytotoxic sesterpene isolated from the marine sponge Dysidea cinerea with some cytotoxic activity against human cancer cells, detailed data on its absorption, distribution, metabolism, excretion (PK) in preclinical models and how these parameters correlate with its observed biological effects (PD) were not found. Effective PK/PD study design involves integrating knowledge from chemistry, pharmacology, and biology to elucidate the exposure-response relationship.

Molecular and Cellular Mechanisms of Action

Identification of Molecular Targets and Pathways

Identifying the specific molecules and biochemical pathways that bilosespene A interacts with is crucial for understanding its biological effects. This involves various experimental approaches to probe its binding affinities and functional consequences.

Protein Binding Studies

Protein binding studies are essential for determining whether this compound physically interacts with proteins within a cell or biological system. The extent and specificity of protein binding can influence a compound's distribution, metabolism, and ultimately, its pharmacological activity. nih.govnih.gov While general methods for assessing plasma protein binding and protein-ligand interactions exist, specific detailed protein binding studies for this compound were not prominently found in the search results. However, the broader class of sesterterpenoids has shown interactions with proteins like the molecular chaperone Hsp90 and tubulin-tyrosine ligase. rsc.orgrsc.org

Enzyme Inhibition or Activation Assays

Enzyme assays are used to determine if a compound can modulate the activity of specific enzymes, either by inhibiting or activating them. Enzyme inhibition is a common mechanism of action for many drugs, where the inhibitor molecule interferes with the enzyme's ability to catalyze a reaction. bioninja.com.ausavemyexams.comnih.govlibretexts.orgrroij.com This can occur through competitive binding at the active site or non-competitive binding at an allosteric site. bioninja.com.ausavemyexams.comlibretexts.org While the search results highlight the importance of enzyme inhibition as a mechanism for sesterterpenoids, specific enzyme inhibition or activation data for this compound were not detailed. However, the cytotoxic effects observed for this compound suggest potential interactions with enzymes critical for cell survival or proliferation.

Cellular Response Mechanisms

Beyond identifying direct molecular targets, understanding the cellular responses triggered by this compound is crucial. These responses include alterations in fundamental cellular processes like the cell cycle and programmed cell death.

Cell Cycle Modulation (e.g., cell cycle arrest) (as seen in related sesterterpenoids)

The cell cycle is a tightly regulated series of events that leads to cell division. srapcollege.co.ingenome.govlibretexts.orgstudymind.co.ukkhanacademy.org Modulation of the cell cycle, particularly induction of cell cycle arrest, is a common strategy for inhibiting the proliferation of rapidly dividing cells, such as cancer cells. mdpi.comfrontiersin.orgnih.govnih.gov Related sesterterpenoids, such as ophiobolin O, have been shown to induce cell cycle arrest, for example, in the G0/G1 phase in breast cancer cells. researchgate.net This suggests that this compound, as a related sesterterpenoid, might also exert its antiproliferative effects by interfering with cell cycle progression. Cell cycle arrest can occur at different checkpoints (e.g., G1, S, G2/M phases) depending on the specific mechanism of action. mdpi.comfrontiersin.org

Effects on Cellular Structures (e.g., cytoskeleton) (as seen in related sesterterpenoids)

Sesterterpenoids, as a class, have demonstrated the ability to interfere with fundamental cellular processes and structures. Studies on ophiobolin A, a cytotoxic sesterterpenoid, provide insights into potential mechanisms that might be shared by other compounds in this class, including this compound. Ophiobolin A has been shown to interfere with the F-actin cytoskeleton. nih.gov The cytoskeleton is a dynamic and complex network of protein filaments, including actin filaments (microfilaments), microtubules, and intermediate filaments, that provides structural support to the cell, maintains cell shape, and is crucial for processes such as cell division, migration, and intracellular transport. mdpi.comkhanacademy.org

Disruption of the cytoskeleton can have significant consequences for cellular function and viability. For instance, interference with actin filaments can impair cell motility and the recruitment of cargo proteins to endocytic sites. unil.ch Microtubules are essential for chromosome transport during cell division and also serve as tracks for intracellular transport. khanacademy.orgfrontlinegenomics.com Alterations in cytoskeletal components have been linked to various pathological conditions, including cancer and neurodegenerative diseases. mdpi.comanr.fr

Gene Expression and Proteomic Profiling in Response to this compound

Investigating changes in gene expression and proteomic profiles provides a global picture of cellular responses to a compound. wikipedia.orgmdpi.com Gene expression profiling measures the activity of thousands of genes simultaneously, indicating which genes are "on" or "off" under specific conditions. wikipedia.org Proteomic profiling, on the other hand, involves the large-scale study of proteins, including their abundance, modifications, and interactions, offering insights into the functional state of a cell. mdpi.comembopress.org

While the provided search results mention gene expression profiling and proteomic profiling as techniques used in biological research and in the study of other compounds or conditions wikipedia.orgmdpi.comembopress.orgembopress.orgnih.govfrontiersin.orgillumina.comnih.govwikipedia.orgnih.gov, there is no specific data presented regarding gene expression or proteomic changes directly induced by this compound treatment.

Studies on other sesterterpenoids or cytotoxic agents often involve such profiling to elucidate the molecular pathways affected. For example, proteomic profiling has been used to identify proteins associated with extracellular vesicles in the context of cancer mdpi.comfrontiersin.org and to reveal protein changes in diseases like Alzheimer's. embopress.orgnih.gov Gene expression profiling has been applied to distinguish cell types and understand cellular responses to treatments. wikipedia.orgnih.gov

To understand the full molecular mechanism of this compound, comprehensive gene expression and proteomic studies would be necessary. These studies could identify specific genes and proteins whose expression or abundance is altered upon exposure to this compound, providing clues about the cellular pathways and processes it affects. Such data could potentially reveal novel targets or confirm interactions with known cellular machinery, including components of the cytoskeleton or pathways involved in cell death.

Given the lack of specific data in the search results for this compound regarding gene expression and proteomic profiling, a data table for this section cannot be generated based on the provided information. Future research focusing on these areas is needed to provide detailed findings.

Computational and Theoretical Studies

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics (MD) simulations are computational tools used to analyze the physical movements and dynamic evolution of atoms and molecules over time. researchgate.net MD simulations can provide atomic-level insights into structural changes and fluctuations of molecules. researchgate.net This approach is valuable in computational biology for studying protein-protein interactions, protein-ligand docking, the effects of mutations, protein folding, and molecular flexibility. researchgate.net Software packages like Gromacs are widely used for molecular modeling and simulations. nih.gov

Ligand-Protein Docking for Target Identification

Ligand-protein docking is a computational technique crucial in drug discovery and design. ijpras.comresearchgate.net It predicts the preferred orientation of small molecules, or ligands, when bound to target proteins, aiding in understanding molecular interactions. ijpras.com Docking helps identify potential binding sites and optimize a molecule's binding affinity and specificity. ijpras.com It is a valuable tool for screening large compound libraries and predicting their potential as drug candidates. ijpras.com Inverse docking approaches can also be used to find potential protein targets for a small molecule by searching a protein cavity database. nih.gov Studies have shown that docking algorithms can identify ligands and binding conformations close to experimentally determined structures. nih.gov

Conformational Analysis and Flexibility Studies

Conformational analysis and flexibility studies computationally explore the various spatial arrangements (conformers) a molecule can adopt and the ease with which it transitions between these states. Flexible acyclic molecules can have many conformational minima reachable by torsional motions. frontiersin.org Computational methods, including combinations of systematic and stochastic searches, are used to identify these conformers. frontiersin.org Molecular dynamics simulations are generally accepted as an accurate representation of biochemical processes at the molecular level and can be used to probe the flexibility of protein structures and large conformational changes. plos.org Techniques like the Rotamerically Induced Perturbation (RIP) method can generate large, coherent motions of structural elements in picoseconds, providing a global map of deformability. plos.org This map can identify flexible regions like loops and helices that may be involved in dynamic modulation with functional consequences. plos.org

Quantum Chemical Calculations

Quantum chemical calculations apply mathematical and computational methods to solve chemical problems, often referring to the quantum chemistry approach that explicitly models the electrons of each atom. pitt.edu These calculations can provide insights into various properties, including electronic structure and reactivity. windows.netrsc.org Density functional theory (DFT) is a widely used quantum chemistry method. windows.netresearchgate.netresearchgate.net

Electronic Structure and Reactivity Predictions

Electronic structure, the arrangement of electrons in an atom's orbitals, particularly the valence electrons, significantly influences an element's reactivity. tutorchase.comyoutube.com Chemical reactions primarily involve the loss, gain, or sharing of these valence electrons. tutorchase.com Quantum chemical calculations can be used to explore the electronic structure of compounds. nih.gov DFT calculations, for instance, have been used to explore the electronic structure of metalated ylides, confirming their relationship with other divalent carbon species. nih.gov These calculations can also be applied to predict chemical reaction pathways and estimate transition state energies, aiding in the development of synthetic methodologies and the prediction of unknown reactions. rsc.org The concept of "hard and soft electrons and holes," derived from comparing electron densities after electron addition or removal, can help understand and predict the chemical reactivity of molecules with multiple reactive sites. rwth-aachen.de

Spectroscopic Property Prediction and Validation

Computational spectroscopy, utilizing quantum chemical calculations, has become a critical tool for the qualitative and quantitative interpretation of experimental spectra. researchgate.net Quantum chemistry methods can compute properties with "chemical accuracy," accurate enough for meaningful interpretations and predictions. windows.net These methods can generate reference spectra that can be compared to experimental data. chemrxiv.org For example, computational methods have been successful in NMR prediction, even for highly flexible diastereomers. acs.org Machine learning models are also being developed and used for predicting spectroscopic properties, such as peptide properties for mass spectrometry. nih.gov Validation of computational models is essential to assess their predictive accuracy and reliability. ijpras.com

In Silico ADME and PK/PD Prediction for Preclinical Prioritization

In silico methods are increasingly used for predicting ADME (absorption, distribution, metabolism, excretion) and pharmacokinetic (PK) properties of compounds. nih.govnih.gov This computational approach is a rapidly developing technique in pharmacokinetics, ADME evaluation, drug discovery, and toxicity assessment. nih.gov In silico predictions can be particularly useful in the early stages of drug discovery to prioritize compounds based on their predicted pharmacokinetic profiles. nih.gov While software packages for ADME prediction are constantly evolving and incorporating new data, their adequate validation is an ongoing process. nih.gov Quantitative in silico predictions for several PK parameters, especially absorption and distribution, are now possible and can be performed rapidly on large numbers of molecules. nih.govnih.gov The emerging consensus is that these predictions are comparable in accuracy to in vitro tests, with the advantage of requiring less investment in technology, resources, and time, and enabling the screening of virtual compounds. nih.gov Physiologically based pharmacokinetic (PBPK) modeling, often integrated with machine learning, is used to predict ADME processes and pharmacokinetic profiles, aiding in dose prediction and sensitivity analysis. simulations-plus.combiorxiv.org These in silico PK predictions are evolving into a tool for prioritizing compounds with desirable PK properties before synthesis. biorxiv.org

Advanced Analytical Methodologies for Bilosespene a Research

Quantitative Bioanalytical Methods for Research Samples

Quantitative bioanalytical methods are essential for accurately determining the concentration of Bilosespene A in research samples, which can include biological matrices or experimental solutions. These methods require high sensitivity, selectivity, and reproducibility to ensure reliable data. thegoodscentscompany.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique widely used for the separation, identification, and quantification of components in complex mixtures. 210.212.36jmu.edu It combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. 210.212.36jmu.edu LC-MS is particularly well-suited for the analysis of polar compounds and can be applied to various matrices, including biological fluids and cell lysates. thegoodscentscompany.comleskoff.com The method involves separating the sample components using liquid chromatography and then introducing the separated analytes into a mass spectrometer, where they are ionized and detected based on their mass-to-charge ratio. 210.212.36 LC-MS/MS (tandem mass spectrometry) offers even greater selectivity and sensitivity, making it a method of choice for quantitative bioanalysis. thegoodscentscompany.comresearchgate.net While LC-MS is a standard technique for quantitative bioanalysis, specific protocols or detailed quantitative data for this compound in research samples were not found in the provided search results.

High-Performance Liquid Chromatography (HPLC) is a fundamental analytical technique used for separating, identifying, and quantifying components in a mixture. fishersci.com It is widely applied for assessing the purity of a compound and for its quantitative determination. fishersci.com HPLC separates analytes based on their differential partitioning between a stationary phase and a mobile phase. fishersci.com Detection is typically achieved using UV-Vis detectors, although other detectors can be employed. fishersci.com For quantitative analysis, calibration curves are often generated using standards of known concentrations. HPLC has been mentioned in the context of analyzing bilosespenes A and B, including for assessing stereochemical outcomes. acs.org However, detailed methods or specific data tables regarding the purity analysis or quantitative determination of this compound by HPLC in research samples were not available in the search results.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Spectroscopic Methods for Mechanistic Insights

Spectroscopic methods provide valuable information about the structure, interactions, and conformational changes of molecules. Applied to this compound, these techniques can offer insights into its mechanism of action and its interactions with biological targets.

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that provides detailed information about the structure and dynamics of molecules. In the context of studying interactions, NMR can be used to investigate the binding of a small molecule ligand, such as this compound, to a larger biological target, such as a protein. Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD) NMR, focus on the signals of the ligand and can detect weak binding interactions without requiring isotopic labeling of the target. Changes in the NMR spectrum of the ligand upon addition of the target can indicate binding and provide information about the binding site. While NMR was used for the initial structural elucidation of this compound, specific studies detailing its ligand-target interactions using advanced NMR techniques were not found in the search results.

Fluorescence spectroscopy is a sensitive technique used to study molecular interactions, binding events, and conformational changes. It relies on the intrinsic fluorescence of a molecule or the use of fluorescent probes or labels. Changes in fluorescence intensity, emission wavelength, or polarization upon binding can provide information about the affinity and kinetics of the interaction. Fluorescence-based binding assays are a common application, offering advantages such as high sensitivity and the ability to use small amounts of sample. This technique can be used to determine binding constants and investigate ligand-induced conformational changes in target molecules. Despite the general utility of fluorescence spectroscopy in studying molecular interactions, specific research applying this method to investigate the binding or conformational effects of this compound was not found in the provided search results.

Research Challenges and Future Perspectives

Overcoming Challenges in Sesterterpenoid Research

The study and development of sesterterpenoids like bilosespene A are hindered by issues related to their natural supply and the intricacies of their chemical synthesis.

Supply and Scalability Issues from Natural Sources

Obtaining sufficient quantities of this compound directly from its natural source, the marine sponge Dysidea cinerea, presents significant challenges. Marine sponges are often difficult to cultivate on a large scale, and the concentration of specific metabolites within the sponge tissue can be low and subject to seasonal and environmental variations. acs.orgrsc.org This limited and inconsistent supply from natural harvesting makes it challenging to conduct extensive biological evaluations, preclinical studies, and potential therapeutic development. The dependence on natural sources also raises ecological concerns regarding the sustainability of harvesting marine organisms. vdoc.pub

Synthetic Complexity of this compound

This compound possesses a complex molecular structure with multiple stereogenic centers and a functionalized decalin system. acs.orgacs.org The total synthesis of bilosespenes A and B has been reported, involving strategies such as intramolecular Diels-Alder reactions and anionic oxy-Cope rearrangements to construct the core cis-decalin structure. acs.orgnih.gov Despite successful synthetic routes being developed for structural confirmation and overcoming supply limitations, the multi-step nature and the need for stereochemical control in synthesizing such complex molecules can be challenging and costly. acs.orgnih.govdntb.gov.ua This synthetic complexity can impede the large-scale production required for comprehensive research and potential clinical applications. dur.ac.ukunimi.it

Unexplored Biological Activities and Therapeutic Potential

While initial studies have highlighted the cytotoxicity of this compound, its full spectrum of biological activities and therapeutic potential remains largely unexplored. acs.orgacs.org

Novel Target Discovery for this compound

Identifying the specific molecular targets and mechanisms of action for this compound is crucial for understanding its biological effects and developing it as a potential therapeutic agent. Although sesterterpenoids are known to exhibit various bioactivities, including anticancer effects, the precise targets for many of these compounds, including this compound, are often unknown. nih.govresearchgate.net Research is needed to elucidate how this compound interacts with cellular components and pathways to exert its cytotoxic effects. Techniques such as chemical proteomics, target-钓鱼, and biochemical assays could be employed for novel target discovery. nih.gov

Application in Other Disease Areas Beyond Initial Cytotoxicity

This compound was initially noted for its cytotoxicity against several cancer cell lines, including P-388 mouse lymphoma, A-549 human lung carcinoma, HT-29 human colon carcinoma, and MEL-28 human melanoma, with an IC50 of 2.5 µg/mL. acs.orgacs.org However, sesterterpenoids, in general, have demonstrated a broad range of biological activities, including anti-inflammatory, antimicrobial, and anti-angiogenic properties. nih.govresearchgate.netresearchgate.netrsc.org This suggests that this compound may possess therapeutic potential in disease areas beyond cancer. Further investigations are warranted to explore its activity against other pathogens, inflammatory conditions, or angiogenesis-related disorders. researchgate.net

Integration of Multi-Omics Data in this compound Research

The integration of multi-omics data, such as genomics, transcriptomics, proteomics, and metabolomics, holds significant promise for advancing this compound research. researchgate.net Analyzing changes at the molecular level in biological systems treated with this compound can provide a comprehensive understanding of its effects. researchgate.net

Transcriptomics can reveal changes in gene expression profiles, indicating affected cellular pathways. Proteomics can identify altered protein levels and post-translational modifications, shedding light on the functional consequences of this compound exposure. Metabolomics can provide insights into metabolic changes induced by the compound. 210.212.36 Integrating these diverse datasets can help in identifying biomarkers of response, elucidating complex mechanisms of action, predicting potential off-target effects, and identifying patient populations most likely to benefit from this compound-based therapies. researchgate.net This holistic approach can accelerate the discovery and development process for this compound and other sesterterpenoids.

Interdisciplinary Research Directions

Research into this compound, a sesterpene isolated from the Red Sea sponge Dysidea cinerea, presents several challenges and opportunities that necessitate interdisciplinary approaches for comprehensive understanding and potential application. Initially isolated as an unstable mixture, this compound's complex structure, featuring a cis-decalin core and multiple stereogenic centers, poses significant hurdles in its study and utilization. fishersci.finih.gov Addressing these complexities and fully exploring the potential of this compound requires the integration of expertise from diverse scientific disciplines.

One crucial area for interdisciplinary research lies in understanding the ecological role and ensuring the sustainable sourcing of this compound from its marine origin. Investigating the relationship between Dysidea cinerea and its environment, including potential symbiotic microorganisms that might be involved in sesterpene production, requires collaboration between marine biologists, ecologists, and chemists. fishersci.finih.govthegoodscentscompany.comthegoodscentscompany.com Future studies could ascertain the involvement of sesterpenoids in mediating interactions between organisms and their environment, potentially revealing new avenues for sustainable harvesting or alternative production methods. thegoodscentscompany.com

The challenges associated with the total synthesis of complex sesterpenes like this compound fishersci.fimetabolomicsworkbench.orgbmrb.io highlight another critical area for interdisciplinary effort. Synthetic chemists, in conjunction with computational chemists, can work together to design and optimize efficient and stereoselective synthetic routes. fishersci.fi Furthermore, exploring alternative production methods, such as biosynthesis in engineered microorganisms, would involve synthetic biologists, genetic engineers, and fermentation experts collaborating with chemists to develop scalable and cost-effective production platforms. The study of bacterial terpene synthases, for instance, represents a challenge that could be addressed through such interdisciplinary research. thegoodscentscompany.com

Elucidating the full spectrum of biological activities and the precise mechanisms of action of this compound, particularly its observed cytotoxicity against various cancer cell lines fishersci.finih.gov, demands a multidisciplinary approach. This involves chemists determining structure-activity relationships, biochemists identifying molecular targets, cell biologists investigating cellular responses, and computational biologists performing modeling and simulations to understand interactions at the molecular level. Exploring potential synergistic effects with existing therapeutic agents also requires collaborative studies involving pharmacology and other relevant fields.

Finally, addressing the inherent instability of this compound fishersci.finih.gov is a challenge that could benefit from interdisciplinary research involving chemists specializing in physical organic chemistry and formulation science. Collaboration with materials scientists might also be valuable in developing delivery systems or formulations that enhance the stability and potentially improve the bioavailability of the compound.

Q & A

Basic Research Questions

Q. How can Bilosespene A be reliably characterized structurally, and what analytical methods are critical for confirming its identity?

- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) and high-resolution mass spectrometry (HRMS) to determine molecular structure. For purity, employ HPLC with UV/Vis or evaporative light scattering detection (ELSD), ensuring ≥95% purity thresholds .

- Data Contradictions : Discrepancies in spectral data (e.g., unexpected peaks in NMR) may indicate impurities or isomerism; cross-validate with X-ray crystallography or independent synthesis .

Q. What solvent systems and chromatographic conditions optimize the isolation of this compound from natural sources?

- Experimental Design : Test gradient elution (e.g., hexane/ethyl acetate or methanol/water) via flash chromatography or preparative HPLC. Monitor polarity-driven solubility using thin-layer chromatography (TLC) with iodine staining .

- Reproducibility : Document solvent ratios, column specifications, and temperature conditions rigorously to enable replication .

Q. How do researchers establish baseline bioactivity profiles for this compound in preliminary assays?

- Screening Protocol : Use in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) and antimicrobial disk diffusion tests. Include positive controls (e.g., doxorubicin, ampicillin) and triplicate trials to minimize variability .

- Data Interpretation : Normalize results to solvent-only controls and apply ANOVA for statistical significance (p < 0.05) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported pharmacological data (e.g., conflicting IC₅₀ values across studies)?

- Meta-Analysis Framework : Conduct a systematic review using PRISMA guidelines to assess study heterogeneity. Variables to analyze: cell line origin, assay protocols, compound purity, and dosing intervals .

- Experimental Replication : Reproduce key studies under standardized conditions, ensuring identical cell passage numbers and solvent systems .

Q. How can mechanistic studies on this compound’s bioactivity be designed to isolate specific molecular targets?

- Hypothesis-Driven Approach : Use CRISPR-Cas9 gene editing to knockout suspected targets (e.g., mTOR or NF-κB pathways) and measure downstream effects via Western blot or qPCR .

- Validation : Combine surface plasmon resonance (SPR) for binding affinity measurements and molecular docking simulations to confirm target engagement .

Q. What are best practices for synthesizing this compound derivatives to enhance selectivity while minimizing toxicity?

- Synthetic Workflow : Employ structure-activity relationship (SAR) models to prioritize functional group modifications. Use parallel synthesis for rapid analog generation .

- Toxicology Screening : Test derivatives in zebrafish embryo models (FET assay) for acute toxicity and hepatic microsomal stability assays for metabolic profiling .

Methodological Guidance for Data Integrity

Q. How should researchers address batch-to-batch variability in this compound synthesis?

- Quality Control : Implement LC-MS purity checks for each batch and standardize reaction conditions (e.g., inert atmosphere, stoichiometric ratios). Use statistical process control (SPC) charts to monitor yields .

Q. What computational tools are recommended for predicting this compound’s physicochemical properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.